molecular formula C16H23NO4 B8075099 (2R)-2-(tert-butoxycarbonylamino)-3-methyl-3-phenyl-butanoic acid

(2R)-2-(tert-butoxycarbonylamino)-3-methyl-3-phenyl-butanoic acid

Cat. No.: B8075099
M. Wt: 293.36 g/mol
InChI Key: NWPYPMKFDWKQEJ-UHFFFAOYSA-N
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Description

(2R)-2-(tert-butoxycarbonylamino)-3-methyl-3-phenyl-butanoic acid is an organic compound with a complex structure It is characterized by the presence of a phenyl group, a tert-butyl carbamate group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(tert-butoxycarbonylamino)-3-methyl-3-phenyl-butanoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a combination of alkylation, protection, and deprotection reactions. The tert-butyl carbamate group is often introduced using tert-butyl chloroformate in the presence of a base like triethylamine. The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(tert-butoxycarbonylamino)-3-methyl-3-phenyl-butanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

(2R)-2-(tert-butoxycarbonylamino)-3-methyl-3-phenyl-butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-(tert-butoxycarbonylamino)-3-methyl-3-phenyl-butanoic acid involves its interaction with specific molecular targets. The tert-butyl carbamate group can interact with enzymes and proteins, potentially inhibiting their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(tert-butoxycarbonylamino)-3-methyl-3-phenyl-butanoic acid is unique due to the presence of both a phenyl group and a tert-butyl carbamate group, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-15(2,3)21-14(20)17-12(13(18)19)16(4,5)11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPYPMKFDWKQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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